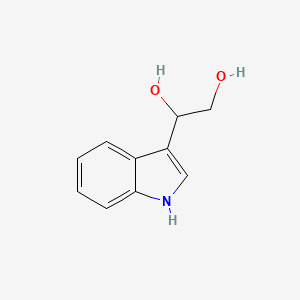
1-(1H-indol-3-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)ethane-1,2-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with an ethane-1,2-diol substituent at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reduction of indole-3-carbaldehyde with sodium borohydride in the presence of ethanol, followed by the oxidation of the resulting alcohol with pyridinium chlorochromate (PCC) to yield the desired diol . Another approach includes the use of Grignard reagents, where indole-3-carbaldehyde is reacted with a Grignard reagent, followed by hydrolysis to obtain the diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indol-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Nitro, halo, and sulfonyl derivatives
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)ethane-1,2-diol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulate receptor activities, and influence cellular signaling pathways . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of a diol.
1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol: Similar structure with a methyl group at the 1-position of the indole ring.
2-(1H-indol-3-yl)ethan-1-ol: Similar structure with a single hydroxyl group instead of a diol.
Uniqueness
1-(1H-indol-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethane-1,2-diol moiety allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H11NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-13H,6H2 |
Clave InChI |
XNJDZRGYWQBBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


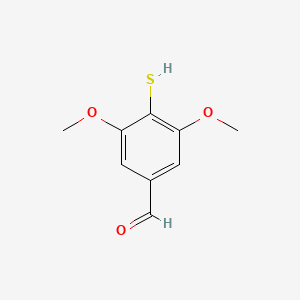
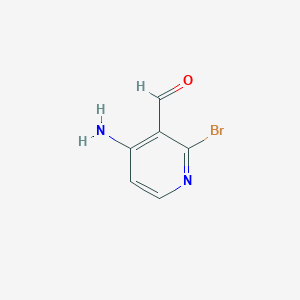
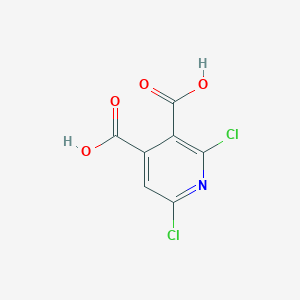
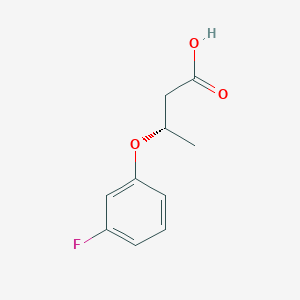
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
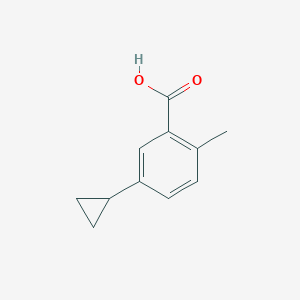
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
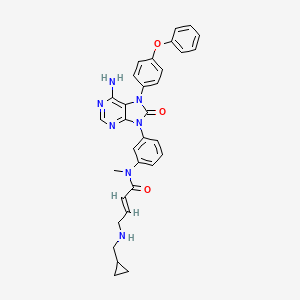
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
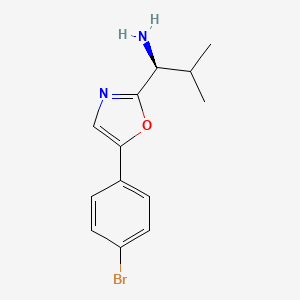
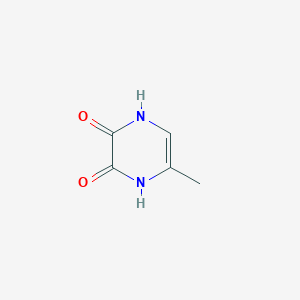
![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
